BENGHE Foundational & Exploratory

Check Availability & Pricing

spectral data of 2-(1H-1,2,3-Triazol-1-
YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(1H-1,2,3-Triazol-1-
Compound Name:
YL )ethanamine

Cat. No.: B1629924

An In-Depth Technical Guide to the Spectral Data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the
structural elucidation of 2-(1H-1,2,3-Triazol-1-YL)ethanamine (CAS 4320-94-9; Molecular
Formula: CsHsNa4; Molecular Weight: 112.13 g/mol ).[1] As a bifunctional molecule featuring a
1,2,3-triazole ring and a primary amine, this compound serves as a valuable building block in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering in-depth interpretation of Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.
The causality behind experimental choices and spectral interpretation is emphasized to provide
field-proven insights.

Introduction: The Structural Significance of 2-(1H-
1,2,3-Triazol-1-YL)ethanamine

The structural confirmation of any novel or synthesized compound is the bedrock of chemical
and pharmaceutical research. For a molecule like 2-(1H-1,2,3-Triazol-1-YL)ethanamine, a
combination of spectroscopic techniques is required to unambiguously determine its
constitution. The 1,2,3-triazole moiety is a prominent feature in many bioactive compounds,
prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The primary
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amine provides a reactive handle for further chemical modification. Therefore, a robust
understanding of its spectral signature is paramount for quality control, reaction monitoring, and
characterization of its derivatives.

This guide will detail the expected spectral features of the title compound. While direct,
published experimental spectra for this specific molecule are not readily available, the following
data and interpretations are projected based on established spectroscopic principles and
extensive data from structurally analogous compounds reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-(1H-1,2,3-Triazol-1-YL)ethanamine, both *H and 3C NMR provide
definitive information on the connectivity and electronic environment of each atom.

Disclaimer:The following NMR data are predicted based on the analysis of 1-substituted 1,2,3-
triazoles and N-alkyl amines from referenced literature.[3][4][5][6][7][8] Actual chemical shifts
may vary based on solvent, concentration, and temperature.

Predicted *H NMR Data (400 MHz, CDCI3)

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals
corresponding to the five protons on the core structure, plus a signal for the amine protons.
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Assigned
Proton

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Rationale &
Expert
Insights

H-5 (Triazole)

~7.75

Singlet (s)

N/A

The protons on
the 1,2,3-triazole
ring are
deshielded due
to the aromatic
character and
the electron-
withdrawing
effect of the
three nitrogen
atoms. H-5 is
typically slightly
downfield of H-4
in 1-substituted

triazoles.

H-4 (Triazole)

~7.60

Singlet (s)

N/A

Similar to H-5,
this proton
resides in an
electron-poor
environment.
The lack of
adjacent protons
results in singlet
multiplicity for
both triazole

protons.

N-CH:
(Methylene)

~4.50

Triplet (1)

This methylene
group is directly
attached to the
triazole nitrogen
(N-1), a highly
electronegative

environment,
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causing a
significant
downfield shift. It
is splitinto a
triplet by the
adjacent CHz-
NH:z group.

This methylene
group is shifted
downfield by the
adjacent amine
and the influence
~3.20 Triplet (1) ~6.0 of the triazole
ring, but less so
than the N-CH:z

CH2-NH:z
(Methylene)

group. It is split
into a triplet by
the N-CH:z group.

Amine protons
are
exchangeable
and often appear
as a broad
) Broad Singlet (br singlet. The
NHz (Amine) ~1.50 - 2.50 N/A _ _

s) chemical shift
can vary
significantly with
concentration,
solvent, and

temperature.

Predicted **C NMR Data (101 MHz, CDCI:s)

The proton-decoupled 3C NMR spectrum is expected to show four signals for the four unique
carbon atoms.
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Predicted Chemical Shift

Assigned Carbon
(6, ppm)

Rationale & Expert
Insights

C-4 (Triazole) ~133

The chemical shifts of triazole
ring carbons are characteristic,
appearing in the aromatic
region.[6] C-4 is typically found

in this downfield region.

C-5 (Triazole) ~124

C-5 is generally observed
slightly upfield compared to C-
4 in 1-substituted 1,2,3-

triazoles.[6]

N-CHz (Methylene) ~50

The direct attachment to the
triazole ring nitrogen
significantly deshields this
carbon, placing it in the typical
range for carbons bonded to

heterocyclic nitrogens.

CH2-NH:z (Methylene) ~40

This carbon is influenced by
the electron-withdrawing effect
of the primary amine group,
placing it upfield relative to the
N-CH: carbon.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of high-purity 2-(1H-1,2,3-Triazol-1-YL)ethanamine
in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR
tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.
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e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans for good signal-to-noise.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay may be required.

Visualization of NMR Assignhments

Caption: Predicted NMR assignments for 2-(1H-1,2,3-Triazol-1-YL)ethanamine.

Mass Spectrometry (MS): Unveiling the Mass and
Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's stability and substructures through fragmentation analysis.

Disclaimer:The following MS data are predicted based on the known fragmentation patterns of
N-alkyl triazoles and primary amines.[9][10] The relative abundances are illustrative.

Predicted Mass Spectrum Data (Electron lonization - El)
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m/z Value

Predicted Identity

Rationale & Expert
Insights

112

[M]*

The molecular ion peak,
corresponding to the exact
mass of the compound. This
peak is expected to be of

moderate intensity.

82

[M - CHz2NH2]*

Represents the cleavage of
the C-C bond in the side chain
(a-cleavage relative to the
amine), resulting in the loss of
a 30 Da radical. This is a
common fragmentation

pathway for primary amines.

84

[M - N2J*

A characteristic fragmentation
of many nitrogen-containing
heterocycles is the loss of a
stable dinitrogen molecule (28
Da). This would result in a
radical cation of

aziridinylacetonitrile.

70

[Triazole-CHz]*

Cleavage of the bond between
the nitrogen of the triazole and
the ethyl chain, resulting in a
fragment containing the
triazole ring and one

methylene group.

43

[CH2CH2NHz]*

Cleavage of the N-C bond
between the triazole and the
side chain, resulting in the
ethylamine cation. This is
expected to be a prominent

peak.
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Experimental Protocol for MS Data Acquisition

o Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g.,
methanol, dichloromethane) is introduced via a direct insertion probe or GC inlet. For
Electrospray lonization (ESI-MS), a dilute solution in a polar solvent (e.g., methanol/water) is
infused directly into the source.

« lonization: In El, the sample is bombarded with high-energy electrons (~70 eV) in a high
vacuum, causing ionization and extensive fragmentation. In ESI, a high voltage is applied to
the sample solution, creating an aerosol of charged droplets, which is a softer ionization
method often showing a prominent protonated molecule [M+H]*.

e Analysis: lons are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on

their mass-to-charge ratio (m/z).

» Detection: lons are detected, and their abundance is plotted against their m/z to generate the

mass spectrum.

Visualization of Predicted Fragmentation Pathway
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M]*
m/z = 112
- «CHzNH: i N2 Nﬁ'eavage
[M - CH2NH2]* [M - N2]* [CH2CH2NHz]*
m/z = 82 m/z = 84 m/z = 43

Synthesis & Purification

Synthesized Product
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Definitive Proof

Structure Cpnfirmation

Final Structure Elucidated:

2-(1H-1,2,3-Triazol-1-YL)ethanamine

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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